Spiro[2.5]octan-5-ol
CAS No.: 7647-61-2
Cat. No.: VC2768753
Molecular Formula: C8H14O
Molecular Weight: 126.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7647-61-2 |
|---|---|
| Molecular Formula | C8H14O |
| Molecular Weight | 126.2 g/mol |
| IUPAC Name | spiro[2.5]octan-7-ol |
| Standard InChI | InChI=1S/C8H14O/c9-7-2-1-3-8(6-7)4-5-8/h7,9H,1-6H2 |
| Standard InChI Key | JSMQJZMCDBXOHA-UHFFFAOYSA-N |
| SMILES | C1CC(CC2(C1)CC2)O |
| Canonical SMILES | C1CC(CC2(C1)CC2)O |
Introduction
Chemical Structure and Basic Properties
Spiro[2.5]octan-5-ol consists of a cyclopropane ring and a cyclohexane ring sharing a single carbon atom (the spiro carbon), with a hydroxyl group attached at the fifth position. The compound demonstrates the unique three-dimensional architecture characteristic of spirocyclic systems.
Physical and Chemical Properties
The fundamental properties of Spiro[2.5]octan-5-ol are summarized in the following table:
The molecule's spirocyclic framework contributes significantly to its conformational rigidity, creating a well-defined three-dimensional structure that distinguishes it from linear or simple cyclic alcohols. The hydroxyl group at position 5 serves as a reactive functional handle, enabling various chemical transformations relevant to synthetic applications.
Chemical Reactivity and Transformations
The reactivity of Spiro[2.5]octan-5-ol is primarily determined by two structural features: the hydroxyl functional group and the spirocyclic framework.
Hydroxyl Group Reactivity
As a secondary alcohol, Spiro[2.5]octan-5-ol can theoretically undergo typical alcohol reactions:
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Oxidation to the corresponding ketone (spiro[2.5]octan-5-one)
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Esterification with carboxylic acids or acid chlorides
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Etherification via Williamson ether synthesis
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Dehydration to form alkenes with specific regiochemistry
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Nucleophilic substitution following activation (e.g., tosylation)
Spirocyclic Framework Considerations
The spirocyclic framework, particularly the strained cyclopropane ring, introduces unique reactivity patterns:
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Potential ring-opening reactions under specific conditions (acidic, basic, or radical)
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Stereochemical considerations due to the rigid three-dimensional structure
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Conformational constraints that may influence the approach trajectory of reagents
Comparative Analysis with Related Compounds
Understanding Spiro[2.5]octan-5-ol's properties and behavior can be enhanced by examining structurally related compounds.
Parent Hydrocarbon: Spiro[2.5]octane
The parent hydrocarbon, spiro[2.5]octane, provides insights into the baseline physical properties of the spirocyclic framework:
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Molecular formula: C₈H₁₄
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Molecular weight: 110.20 g/mol
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Boiling point: 398.9 K (125.75°C)
Positional Isomers
In manganese-catalyzed oxidation studies, both spiro[2.5]octan-5-ol and spiro[2.5]octan-6-ol were formed in yields of 11% and 8% respectively, indicating the challenge of achieving complete regioselectivity in C-H functionalization of these spirocyclic systems .
Applications in Organic Synthesis
Spiro[2.5]octan-5-ol holds promise as a valuable building block in organic synthesis owing to its distinctive structural features.
Synthetic Building Block
The compound's potential as a synthetic building block stems from:
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The presence of the hydroxyl group as a versatile functional handle
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The conformational constraints imposed by the spirocyclic framework
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The possibility for stereoselective transformations due to the rigid three-dimensional structure
Analytical Characterization
Analytical characterization of Spiro[2.5]octan-5-ol and related compounds typically involves spectroscopic techniques.
Challenges in Synthesis and Purification
The synthesis of spirocyclic compounds, including Spiro[2.5]octan-5-ol, presents several challenges:
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Constructing the spirocyclic framework efficiently and selectively
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Achieving regioselective functionalization at the desired position
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Controlling stereochemistry when applicable
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Developing scalable processes suitable for larger-scale production
The manganese-catalyzed oxidation of spiro[2.5]octane exemplifies these challenges, with the formation of multiple hydroxylated products (at positions 5 and 6) in relatively modest yields (11% and 8% respectively) .
Current Research and Future Perspectives
Research involving Spiro[2.5]octan-5-ol appears to focus primarily on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume